molecular formula C32H36N4O5 B12730507 Quinidine phenobarbital CAS No. 95723-24-3

Quinidine phenobarbital

Cat. No.: B12730507
CAS No.: 95723-24-3
M. Wt: 556.7 g/mol
InChI Key: YHRUERMOPBDCFD-VJAUXQICSA-N
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Description

Quinidine phenobarbital is a combination of two pharmacologically active compounds: quinidine and phenobarbital. Quinidine is an alkaloid derived from the bark of the Cinchona tree and is primarily used as an antiarrhythmic agent. Phenobarbital is a long-acting barbiturate that acts as a central nervous system depressant and is commonly used to control seizures. The combination of these two compounds is used in the treatment of certain types of epilepsy and arrhythmias.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Quinidine: Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid. The crude extract is then purified using techniques like crystallization or chromatography.

    Phenobarbital: Phenobarbital is synthesized through a multi-step chemical process. The synthesis begins with the reaction of urea with diethyl malonate to form barbituric acid. Barbituric acid is then reacted with ethyl bromide in the presence of a base to yield phenobarbital.

Industrial Production Methods

    Quinidine: Industrial production of quinidine involves large-scale extraction from Cinchona bark, followed by purification using industrial-scale chromatography and crystallization techniques.

    Phenobarbital: Industrial synthesis of phenobarbital involves the same chemical reactions as the laboratory synthesis but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinidine can undergo oxidation reactions to form various metabolites. Phenobarbital can also be oxidized, leading to the formation of hydroxyphenobarbital.

    Reduction: Quinidine can be reduced to form dihydroquinidine. Phenobarbital is less commonly reduced but can undergo reduction under specific conditions.

    Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring. Phenobarbital can undergo substitution reactions at the barbituric acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

    Quinidine: Oxidation products include 3-hydroxyquinidine and quinidine N-oxide. Reduction products include dihydroquinidine.

    Phenobarbital: Oxidation products include hydroxyphenobarbital. Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Quinidine phenobarbital has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of drug interactions and metabolism.

    Biology: Studied for its effects on ion channels and neurotransmitter systems.

    Medicine: Used in clinical research for the treatment of epilepsy and arrhythmias. It is also studied for its potential use in treating other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Quinidine

Quinidine works by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI) . This results in the prolongation of the action potential and refractory period, which helps to restore normal sinus rhythm and prevent arrhythmias.

Phenobarbital

Phenobarbital acts on GABA_A receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity in the brain. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Quinidine: Unlike quinine, quinidine is primarily used for its antiarrhythmic properties.

    Phenobarbital: Phenobarbital is unique in its long-acting properties and its ability to act on both GABA_A receptors and calcium channels.

Properties

CAS No.

95723-24-3

Molecular Formula

C32H36N4O5

Molecular Weight

556.7 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t13-,14-,19+,20-;/m0./s1

InChI Key

YHRUERMOPBDCFD-VJAUXQICSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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